![molecular formula C15H26N2O3 B6637412 4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one](/img/structure/B6637412.png)
4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one, commonly known as CPP-109, is a novel drug that has been developed for the treatment of addiction and other neurological disorders. CPP-109 is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression.
Mécanisme D'action
CPP-109 works by inhibiting the activity of 4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one, which leads to an increase in the acetylation of histones. This results in changes in gene expression, which can have therapeutic effects. The inhibition of 4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one has been shown to be effective in reducing drug-seeking behavior and promoting neuronal plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP-109 are not fully understood. However, it has been shown to increase the acetylation of histones, which can lead to changes in gene expression. This can have therapeutic effects in addiction and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CPP-109 is its specificity for 4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one. This makes it a valuable tool for studying the role of 4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one in gene expression and neuronal plasticity. However, one of the limitations of CPP-109 is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of CPP-109. One area of research is the development of more potent and selective 4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one inhibitors. Another area of research is the investigation of the therapeutic potential of CPP-109 in other neurological disorders. Additionally, the use of CPP-109 in combination with other drugs may enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of CPP-109 involves the reaction of 1-hydroxycyclohexylamine with propylpiperazine, followed by acetylation with acetic anhydride. The resulting compound is then treated with sodium hydroxide to form CPP-109. The synthesis of CPP-109 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CPP-109 has been extensively studied for its potential therapeutic applications in addiction and other neurological disorders. It has been shown to be effective in reducing drug-seeking behavior in preclinical models of addiction. CPP-109 has also been investigated for its potential to treat other disorders such as Huntington's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
4-[2-(1-hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-2-6-12-14(19)16-9-10-17(12)13(18)11-15(20)7-4-3-5-8-15/h12,20H,2-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSQKVCHGDUQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NCCN1C(=O)CC2(CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.